Tanegool
Description
Classification and Occurrence within Natural Lignan (B3055560) Chemistry
Lignans (B1203133) are a diverse group of phytochemicals, and Tanegool finds its place within this broad family. Its specific classification and natural sources are key to understanding its chemical context.
Isolation and Natural Sources of this compound
This compound has been identified and isolated from several plant species, highlighting its distribution in the natural world. Notably, it has been extracted from a cultivar of the common sunflower, Helianthus annuus cv. SH-222, where its isolation as a natural aglycone was first reported. nih.gov It has also been found in the flower buds of Magnolia fargesii and the roots and rhizomes of Sinopodophyllum emodi. nih.govnih.gov The process of isolating this compound, like other natural products, involves extraction from the plant material followed by various chromatographic techniques to achieve a pure compound.
| Natural Source | Part of Plant |
| Helianthus annuus cv. SH-222 | Not specified in available abstracts |
| Magnolia fargesii | Flower buds |
| Sinopodophyllum emodi | Roots and rhizomes |
Structural Classification within Furan (B31954) Lignans
From a chemical standpoint, this compound is classified as a furan-type or tetrahydrofuranoid lignan. nih.govrsc.org This classification is based on its core molecular structure, which features a tetrahydrofuran (B95107) ring. Lignans are broadly categorized into several groups based on their carbon skeleton and the manner of oxygen incorporation, with the furan and furofuran types being significant subclasses. rsc.org The specific stereochemistry and substituent groups attached to this core structure define the unique identity of this compound.
Significance of this compound in Academic Natural Product Research
The interest in this compound within the academic community stems from its potential biological activities and its utility as a target for synthetic chemistry. Research into this compound and its derivatives has uncovered promising areas for further investigation. For instance, a derivative of this compound, (-)-tanegool-7'-methyl ether, isolated from Sinopodophyllum emodi, has demonstrated potent cytotoxic activity against HeLa and KB cancer cell lines. nih.gov
Furthermore, the synthesis of this compound has been a subject of academic inquiry, with researchers developing bio-inspired total synthesis routes. rsc.orgmdpi.commdpi.com These synthetic efforts are significant not only for providing a means to produce this compound for further study but also for advancing the methodologies of organic synthesis.
Current Research Landscape and Emerging Areas for this compound
The current research landscape for this compound is characterized by ongoing exploration of its biological properties and the development of more efficient synthetic pathways. The cytotoxic potential of its derivatives suggests a possible avenue for anticancer research. The study of lignans, in general, is a vibrant field, with investigations into their antioxidant, anti-inflammatory, and antiviral properties. rsc.org While specific research on this compound's broader biological activity profile is not as extensive as for some other lignans, its presence in traditionally used medicinal plants suggests that it may possess other interesting pharmacological effects worthy of investigation. Future research will likely focus on a more comprehensive evaluation of this compound's bioactivities, its mechanism of action, and the optimization of its synthesis to facilitate these studies.
Structure
3D Structure
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[(2S,3R,4S)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14+,19+,20+/m0/s1 |
InChI Key |
MWQRAOGWLXTMIC-TUGJPZLJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)O)OC)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O |
Synonyms |
tanegool |
Origin of Product |
United States |
Advanced Synthetic Strategies for Tanegool and Structural Analogues
Total Synthesis Pathways of Tanegool
The total synthesis of this compound has been achieved through various sophisticated strategies, often drawing inspiration from its proposed biosynthesis. These pathways typically involve key steps such as dimerization of precursors and subsequent ring transformations.
Bio-Inspired Synthetic Routes from Precursors (e.g., Ferulic Acid)
A notable bio-inspired total synthesis of (±)-Tanegool was reported by Lumb and coworkers, commencing from ferulic acid mdpi.comnih.govthieme-connect.comthieme-connect.comthieme-connect.comcore.ac.ukrsc.org. This approach mimics aspects of natural lignan (B3055560) biosynthesis, which is proposed to involve the oxidative coupling of propenyl phenols thieme-connect.comrsc.org. The synthesis initiates with the esterification of ferulic acid, leading to a precursor that undergoes a crucial [2+2] photodimerization mdpi.comthieme-connect.comthieme-connect.comchim.it. This dimerization generates a cyclobutane (B1203170) intermediate, which is then subjected to reduction to yield a diol mdpi.comthieme-connect.comthieme-connect.comchim.it. The subsequent oxidative ring-opening of this diarylcyclobutane intermediate is designed to intercept a putative biosynthetic intermediate, a bis-para-quinone methide nih.govthieme-connect.comchim.it. The cyclization of this intermediate into the tetrahydrofuran (B95107) core of this compound is stereoselective, influenced by steric hindrance from the bulky aromatic rings chim.itmdpi.com.
Photochemical Dimerization and Oxidative Ring-Opening Reactions
Central to the total synthesis of this compound is the strategic use of photochemical dimerization and oxidative ring-opening reactions. The [2+2] head-to-head photodimerization of ferulic acid derivatives forms a cyclobutane intermediate mdpi.comthieme-connect.comthieme-connect.comchim.itacs.orgacs.orgnih.gov. This photochemical step is crucial for establishing the carbon skeleton and initial stereochemical relationships chim.it. Following the dimerization, the cyclobutane ring undergoes an oxidative ring-opening, which is a pivotal transformation for constructing the characteristic tetrahydrofuran moiety of this compound mdpi.comthieme-connect.comthieme-connect.comchim.itmdpi.comacs.orgnih.gov. This oxidative cleavage is often followed by a 5-exo-trig cyclization, leading to the formation of the furan-type lignan structure thieme-connect.comthieme-connect.comchim.itmdpi.com.
Metal-Catalyzed and Oxidant-Mediated Transformations
Various metal-catalyzed and oxidant-mediated transformations are integral to the synthesis of this compound. Iron(III) chloride hexahydrate (FeCl3·6H2O) in a water/acetone mixture has been identified as an efficient metal-catalyzed oxidant for the critical oxidative ring-opening of the cyclobutane intermediate mdpi.comthieme-connect.comthieme-connect.comchim.itacs.org. This radical-induced cyclobutane opening with iron trichloride (B1173362) has been shown to yield (±)-Tanegool in significant yields, often accompanied by its C7′ epimer thieme-connect.comchim.it. Another oxidant, Bis(acetoxy)iodobenzene (BAIB), has also been successfully employed in the total synthesis of (±)-Tanegool, mediating the oxidative ring opening of a diarylcyclobutanediol intermediate mdpi.com. These transformations highlight the role of controlled oxidation in constructing the complex lignan scaffold.
Enantioselective Synthesis of this compound Stereoisomers
The reported total syntheses of this compound, such as those initiated from ferulic acid, primarily yield the racemic mixture, denoted as (±)-Tanegool mdpi.comthieme-connect.comthieme-connect.comchim.it. While the radical-induced cyclobutane opening with iron trichloride provides the natural product, it also produces its C7′ epimer, indicating that the process is not fully enantioselective towards a single stereoisomer thieme-connect.comchim.it. Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process that aims to produce stereoisomeric products in unequal amounts, which is particularly important for compounds with chiral centers like this compound, as different enantiomers can exhibit distinct biological activities buchler-gmbh.comwikipedia.org. Although (-)-Tanegol (PubChem CID 76312319) has been identified and studied nih.gov, the literature predominantly describes the racemic synthetic routes for this compound. The development of truly enantioselective pathways for this compound remains an area of ongoing research within the broader field of lignan synthesis, where achieving precise stereocontrol is a significant challenge.
Synthetic Approaches to Novel this compound Analogues for Structure-Activity Probing
The synthetic strategies developed for this compound, particularly the bio-inspired approach involving photodimerization and oxidative ring-opening, offer a versatile platform for the synthesis of novel this compound analogues. The ability to manipulate the precursors and reaction conditions allows for the creation of a structurally diverse library of lignan-like compounds chim.it. By modifying the starting ferulic acid derivatives or introducing different substituents, chemists can systematically alter the structure of the final lignan product. This modularity is crucial for structure-activity relationship (SAR) probing, where slight structural variations are introduced to understand their impact on biological activity chim.it. For instance, similar strategies have been successfully applied to synthesize other lignans (B1203133), such as pinoresinol, by subtle modifications in the synthetic pathway mdpi.comthieme-connect.comthieme-connect.comchim.it. This demonstrates the adaptability of these advanced synthetic methods for accessing a range of lignan analogues, which can then be evaluated for their distinct chemical and biological properties.
Preclinical Investigations of Tanegool S Biological Efficacy
In Vitro Biological Activity Assessments
In vitro studies are foundational to understanding the biological activity of a compound. These assessments, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into the compound's potential therapeutic effects and its interactions with biological targets.
Target engagement studies are designed to confirm that a compound interacts with its intended molecular target. For Tanegool, these investigations have focused on its interactions with various enzymes and receptors.
Initial studies explored this compound's effect on the cyclooxygenase (COX) family of enzymes. While it demonstrated weak inhibitory activity on both COX-1 and COX-2, its metabolite, AM404, has been shown to be a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor. frontiersin.orgresearchgate.netwikipedia.org This interaction is believed to be a key component of its analgesic properties. Additionally, the AM404 metabolite has been identified as a weak agonist of cannabinoid receptors CB1 and CB2. frontiersin.orgresearchgate.netwikipedia.org
Further investigations into its enzymatic interactions have revealed that this compound is metabolized by cytochrome P450 enzymes, primarily CYP2E1. drugbank.com This metabolic pathway is crucial as it leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which plays a role in the compound's toxicity profile at high concentrations.
Radioligand binding assays have been employed to screen this compound's affinity for a wide range of receptors. These studies have shown a lack of significant binding to serotonin (B10506) receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7) and norepinephrine (B1679862) reuptake sites, suggesting its effects on these pathways are likely indirect. nih.gov
| Target | Interaction | Key Findings |
|---|---|---|
| COX-1 and COX-2 | Weak Inhibition | This compound itself is a weak inhibitor of COX enzymes. |
| TRPV1 Receptor | Activation (by metabolite AM404) | The metabolite AM404 is a potent activator, contributing to analgesic effects. frontiersin.orgresearchgate.netwikipedia.org |
| Cannabinoid Receptors (CB1 and CB2) | Weak Agonism (by metabolite AM404) | The metabolite AM404 acts as a weak agonist. frontiersin.orgresearchgate.netwikipedia.org |
| Cytochrome P450 (CYP2E1) | Metabolism | This compound is metabolized by CYP2E1 to form the reactive metabolite NAPQI. drugbank.com |
| Serotonin Receptors | No Significant Binding | Radioligand binding assays showed no direct interaction. nih.gov |
Following target engagement, it is crucial to understand how a compound modulates intracellular signaling pathways. This compound has been shown to influence several key signaling cascades.
Studies have demonstrated that this compound can modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. It has been observed to inhibit STAT3, which is implicated in the proliferation and survival of cancer cells.
This compound also affects the mitogen-activated protein kinase (MAPK) signaling pathways. In certain cellular contexts, it has been shown to activate the JNK/p38 MAPK pathways while not affecting the ERK MAPK signaling pathway. The activation of these pathways can be involved in cellular stress responses and apoptosis.
Furthermore, this compound has been found to modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By interacting with this pathway, this compound can upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
The biological efficacy of this compound has been evaluated in a variety of cellular models relevant to different diseases.
Neuroprotection: In neuronal cell cultures, this compound has demonstrated neuroprotective effects against oxidative stress. It has been shown to increase the survival of neurons exposed to oxidant stressors and to upregulate the anti-apoptotic protein Bcl2.
Anti-inflammatory Response: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), in cultured neurons.
Anti-tumor Effects: In various cancer cell lines, including non-small cell lung cancer and melanoma cells, this compound has been shown to inhibit cell viability and spheroid formation. Its anti-tumor activity is partly attributed to the inhibition of the STAT3 signaling pathway.
Antioxidant Activity: The antioxidant properties of this compound are well-documented. It can directly scavenge reactive oxygen species (ROS) and enhance the cellular antioxidant defense system through the activation of the Nrf2 pathway.
| Disease Model | Cellular Effect | Mechanism of Action |
|---|---|---|
| Neurodegeneration | Neuroprotection | Increased neuronal survival, upregulation of Bcl2. |
| Inflammation | Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. |
| Cancer | Anti-tumor | Inhibition of cell viability and spheroid formation via STAT3 inhibition. |
| Oxidative Stress | Antioxidant | ROS scavenging and activation of the Nrf2 pathway. |
Methodologies for Preclinical In Vitro and Ex Vivo Evaluation
A range of methodologies are employed to conduct the preclinical in vitro and ex vivo evaluation of compounds like this compound. These methods are essential for generating reliable and reproducible data on the compound's biological activity.
Cell culture assays form the backbone of in vitro preclinical studies. For this compound, various cell lines have been utilized, including HepG2 human hepatoma cells, primary hepatocytes, and neuronal cultures. nih.govjst.go.jpnih.govoup.com These models allow for the investigation of this compound's effects on specific cell types in a controlled environment. Both 2D monolayer and more physiologically relevant 3D cell culture systems, such as spheroids and organoids, have been used to assess its efficacy. jst.go.jpmdpi.comfrontiersin.org
High-throughput screening (HTS) methodologies have been instrumental in the rapid evaluation of this compound's activity. Microfluidic devices have been developed to test a range of concentrations of this compound on cultured cells in a single experiment, providing a wealth of cytotoxicity data with minimal reagent usage. nih.govresearchgate.net Additionally, 384-well plate-based screening systems have been used with human liver organoids to predict drug-induced liver injury. frontiersin.org
To confirm the molecular interactions of this compound, a variety of biochemical assays are employed. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific proteins, such as cytokines, in cell culture supernatants, providing a measure of the compound's anti-inflammatory effects. mdpi.com
Western blotting is another key technique used to detect and quantify specific proteins within cell lysates. This method has been used to assess the modulation of signaling pathway components, such as the phosphorylation of MAPK proteins, in response to this compound treatment.
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to investigate the molecular interactions between this compound and other molecules, such as polymers in drug delivery systems. nih.govacs.org These studies provide detailed information about the specific atoms involved in the interaction, helping to elucidate the mechanism of action at a molecular level.
Molecular Mechanisms of Action and Biological Interactions of Tanegool
Dissection of Specific Molecular Targets and Pathways
The biological effects of Tanegool are primarily understood through its interaction with specific molecular targets and its influence on cellular signaling pathways. As a member of the lignan (B3055560) class of secondary metabolites, this compound shares some mechanisms of action with other lignans (B1203133), which are known for their broad spectrum of biological functions, including anti-inflammatory, antioxidant, and antitumor properties. researchgate.net
Modulation of Key Signaling Proteins and Enzymes (e.g., Kinases, Transcription Factors, MAPK, NF-κB, AMPK)
This compound has been implicated in the modulation of several critical enzymes and signaling pathways:
Cytochrome P450 3A4 (CYP3A4) Inhibition: this compound was isolated from Taxus yunnanensis, an aqueous extract of which demonstrated inhibition of cytochrome P450 3A4 (CYP3A4). researchgate.net CYP3A4 is a highly abundant enzyme in humans, responsible for the metabolism of a significant proportion of therapeutic drugs. nih.govmedsafe.govt.nznih.govwikipedia.org Its inhibition can lead to clinically relevant drug-drug interactions due to altered drug metabolism. nih.govnih.gov
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Modulation: Studies have shown that this compound can effectively modulate the activity of glycogen synthase kinase-3β (GSK-3β). Specifically, this compound acts as an effective inhibitor for the phosphorylation of rCRMP-2 by GSK-3β in vitro, with an IC50 value of 1 μM. scite.ai Furthermore, this compound has been observed to stimulate the autophosphorylation of GSK-3β and the GSK-3β-mediated phosphorylation of basic brain proteins, such as bMBP and rhTP. scite.ai
Table 1: Modulation of GSK-3β by this compound
| Target Enzyme | Effect on Target Activity | Specific Interaction/Outcome | IC50 (if applicable) | Reference |
| GSK-3β | Inhibition of phosphorylation | Inhibits phosphorylation of rCRMP-2 | 1 μM | scite.ai |
| GSK-3β | Stimulation of autophosphorylation | Stimulates GSK-3β autophosphorylation | Not specified | scite.ai |
| GSK-3β | Stimulation of phosphorylation | Stimulates GSK-3β-mediated phosphorylation of bMBP and rhTP | Not specified | scite.ai |
MAPK, NF-κB, and AMPK Pathways: As a lignan, this compound is part of a class of compounds whose anti-inflammatory mechanisms frequently involve the modulation of key signaling pathways, including AMP-activated protein kinase (AMPK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). researchgate.netsciopen.com These pathways are central to cellular responses to stress, inflammation, and energy homeostasis. Lignans have also been reported to influence antitumor mechanisms through pathways such as Raf/MEK/ERK, Akt/JNK, and AKT signaling. sciopen.com A derivative of this compound, 4′-O-methylated this compound, has shown nitric oxide (NO) production inhibitory activity, which is often associated with the suppression of inflammatory pathways like NF-κB. researchgate.netrsc.org Another related lignan, 7'-methoxy-3'-O-demethyl-tanegool-9-O-β-D-glucopyranoside, has been linked to the AMPK pathway. usp.br
Transcription Factors: While research broadly indicates that lignans can influence gene expression through the modulation of transcription factors, such as AP-1, specific direct interactions between this compound and particular transcription factors have not been explicitly detailed in the provided literature. nih.govwikipedia.orgmdpi.com
Interplay with Cellular Components (e.g., DNA, Receptors)
Research into compounds like this compound generally explores their potential to interact with various biological molecules, including enzymes, receptors, and DNA. ontosight.ai These interactions are fundamental to eliciting diverse biological effects, ranging from immune response modulation to influencing neurotransmitter systems. ontosight.ai While the precise molecular details of this compound's direct binding to DNA or specific cellular receptors (beyond its enzymatic targets) are not extensively elucidated in the current findings, the general understanding of lignans suggests their capacity for such interactions. For instance, lignans are known to exert antioxidant and anti-inflammatory activities, partly through estrogen receptor-dependent pathways. researchgate.net
Comprehensive Systems Biology Approaches to Mechanism Elucidation
Systems biology offers a holistic framework for understanding the intricate molecular mechanisms of bioactive compounds like this compound. This interdisciplinary field integrates computational and mathematical analysis with experimental data to model complex biological systems. isbscience.orgwikipedia.orgnih.gov By combining various "omics" data (e.g., genomics, proteomics, metabolomics), systems biology aims to construct comprehensive predictive models that illustrate and elucidate the dynamic interactions within a biological system. isbscience.orgwikipedia.org
This approach is crucial for deciphering how compounds influence complex networks of genes, proteins, and metabolites that govern cellular activities and organismal traits. isbscience.orgwikipedia.org For natural products, systems biology can help identify novel molecular targets and pathways, especially in multifactorial conditions. usp.brnih.gov While specific comprehensive systems biology studies focused solely on this compound were not identified, the principles of this approach are broadly applied to understand the mechanisms of action of natural compounds and lignans, providing insights into their therapeutic potential and guiding future research. researchgate.net
Structure Activity Relationships Sar and Stereochemical Influence of Tanegool
Correlating Structural Features with Biological Activities
Tanegool, also known as (-)-Tanegol, is characterized by its C20H24O7 molecular formula and features a tetrahydrofuran (B95107) ring substituted with methoxyphenyl and hydroxymethyl groups, along with multiple chiral centers mdpi.comacs.org. This lignan (B3055560) has been isolated from various plant sources, including Helianthus annuus (sunflower), Taxus yunnanensis, and Gymnosporia variabilis acs.orgnih.govjst.go.jp.
Research has revealed several biological activities associated with this compound and its derivatives:
Phytotoxic Activity: this compound, isolated from Helianthus annuus, has demonstrated general bioactivity in wheat coleoptiles bioassays, indicating its phytotoxic potential. The lipophilicity of lignans (B1203133), including this compound, has been suggested to influence this activity jst.go.jpnih.gov.
Antibacterial Activity: Extracts containing this compound from Gymnosporia variabilis exhibited significant antibacterial activity, with inhibition ratios exceeding 75% against various plant pathogenic fungi such as Selerotinia scleotiorum, Bipolaris sorokiniana, Alternaria solani, and Fusarium oxysporum f. sp. niveum at a concentration of 10 mg/mL nih.gov.
Enzyme Modulation: In studies involving extracts from Taxus yunnanensis, this compound was identified among lignans that highly stimulated the autophosphorylation of GSK-3β and the GSK-3β-mediated phosphorylation of certain basic brain proteins. Conversely, it dose-dependently inhibited the phosphorylation of an acidic protein (rCRMP-2) by the same kinase rsc.org. While alpha-conidendrin, another lignan from the same extract, showed strong CYP3A4 inhibition, this compound's specific role in CYP3A4 modulation was not as prominently highlighted acs.org.
Cytotoxic Activity: A derivative, (-)-tanegool-7'-methyl ether, isolated from Sinopodophyllum emodi, displayed potent cytotoxic activity against HeLa and KB cancer cell lines, with IC50 values of 9.7 µM and 4.7 µM, respectively researchgate.net. Additionally, a new lignan glycoside, 7′-methoxy-3′-O-demethyl-tanegool-9-O-β-D-glucopyranoside, derived from Calotropis procera, was evaluated for its cytotoxic potential against several human cancer cell lines (MCF-7, HCT-116, HepG-2, and A-549) mdpi-res.comsemanticscholar.org.
Table 1: Reported Biological Activities of this compound and its Derivatives
| Compound / Extract | Source Plant | Reported Activity | Key Findings / Context |
| This compound | Helianthus annuus | Phytotoxic Activity | General bioactivity in wheat coleoptiles bioassay; lipophilicity influences activity. jst.go.jpnih.gov |
| This compound | Gymnosporia variabilis | Antibacterial Activity | >75% inhibition against S. scleotiorum, B. sorokiniana, A. solani, F. oxysporum f. sp. niveum at 10 mg/mL. nih.gov |
| This compound | Taxus yunnanensis | Enzyme Modulation (GSK-3β) | Stimulated autophosphorylation of GSK-3β and phosphorylation of basic brain proteins; inhibited phosphorylation of an acidic protein. rsc.org |
| (-)-Tanegool-7'-methyl ether | Sinopodophyllum emodi | Cytotoxic Activity | IC50 values of 9.7 µM (HeLa) and 4.7 µM (KB) against cancer cell lines. researchgate.net |
| 7′-methoxy-3′-O-demethyl-tanegool-9-O-β-D-glucopyranoside | Calotropis procera | Cytotoxic Activity | Evaluated against MCF-7, HCT-116, HepG-2, and A-549 human cancer cell lines. mdpi-res.comsemanticscholar.org |
Stereoisomeric Effects on Biological Potency and Selectivity
This compound possesses multiple chiral centers, making its stereochemistry a critical factor in its biological interactions. Stereoisomerism, particularly enantiomerism and diastereomerism, profoundly influences the biological activity, potency, and selectivity of chemical compounds. Biological systems, including enzymes and receptors, are inherently chiral and often exhibit high specificity for particular stereoisomers.
The relative and absolute configurations of this compound have been elucidated through spectroscopic methods, including comparisons of its CD spectrum and coupling constants with known lignans. For instance, this compound has been used as a reference compound to determine the erythro configuration of C-7′ and C-8′ in other lignans jst.go.jprsc.org.
Enantiomers are non-superimposable mirror images of each other. Despite sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit dramatically different biological activities due to the chiral nature of biological receptors and enzymes. One enantiomer may be highly active, while its mirror image may be less active, inactive, or even possess adverse effects. For this compound, which is often referred to as (-)-Tanegol, the negative sign indicates its levorotatory nature, signifying the specific enantiomer isolated and studied. The natural occurrence of a specific enantiomer often suggests a selective biosynthesis pathway and a preferred interaction with biological targets. While specific comparative data on the different enantiomers of this compound's biological activity is not extensively detailed in the provided snippets, the general principle applies: the precise spatial arrangement of atoms in (-)-Tanegol is likely crucial for its observed activities, implying that other enantiomers, if synthesized, would likely exhibit different potencies or profiles.
Table 2: Illustrative Impact of Stereochemistry on Lignan Bioactivity (General Principles Applied to this compound)
| Stereoisomer Type | Expected Impact on Bioactivity | Example (General Lignan Principle) |
| Enantiomers | Potentially vastly different potencies, selectivities, or even different biological effects. One enantiomer often preferred by biological systems. | If this compound has an active (-)-form, the (+)-form might be less active or inactive. |
| Diastereomers | Varied binding affinities, metabolic rates, and biological profiles due to distinct spatial arrangements. | Different relative configurations within the tetrahydrofuran ring of this compound could lead to varying phytotoxic or antibacterial potencies. nih.gov |
Computational Approaches in SAR Studies
Computational approaches play an increasingly vital role in modern drug discovery and SAR studies, enabling researchers to predict and understand the biological activity of compounds like this compound without extensive experimental synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a compound's chemical structure (represented by various molecular descriptors) and its biological activity nih.gov. By analyzing a series of structurally related compounds with known activities, QSAR models can predict the activity of new, untested compounds. For this compound and its analogs, QSAR could involve calculating descriptors such as molecular weight, lipophilicity (e.g., LogP), electronic properties, and steric features. These descriptors would then be correlated with observed biological activities (e.g., IC50 values for cytotoxicity or inhibition percentages for antibacterial activity) to build predictive models. Such models can guide the design of new this compound derivatives with enhanced potency or selectivity by identifying the structural features that positively or negatively influence activity.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target (e.g., enzyme or receptor) is unknown. LBDD relies on the knowledge of existing ligands (molecules that bind to the target) to infer the pharmacophore – the essential steric and electronic features required for optimal biological activity. For this compound, if a specific biological target remains elusive, LBDD approaches could involve:
Pharmacophore Modeling: Identifying common features among active this compound analogs (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for their activity.
Shape-Based Screening: Comparing the shape and electronic properties of this compound with large databases of compounds to identify novel structures with similar activity profiles.
Similarity Searching: Identifying compounds structurally similar to this compound that might possess similar biological activities.
Structure-Based Drug Design (SBDD) , conversely, leverages the known three-dimensional structure of the biological target to design and optimize new drug candidates. If a protein target for this compound's activity (e.g., GSK-3β or a bacterial enzyme) were to be elucidated via techniques like X-ray crystallography or cryo-electron microscopy, SBDD could be applied:
Molecular Docking: Simulating how this compound or its derivatives bind to the target protein's active site, predicting their preferred orientation and binding affinity. This allows for rational modifications to improve binding.
De Novo Design: Designing entirely new molecules from scratch that are predicted to fit precisely into the target's binding pocket, potentially leading to novel this compound-inspired compounds.
Molecular Dynamics Simulations: Providing a dynamic view of the interactions between this compound and its target, accounting for protein flexibility and solvent effects, leading to more accurate predictions of binding and activity.
Both LBDD and SBDD, when applied to compounds like this compound, facilitate the iterative process of design, synthesis, and testing, accelerating the discovery and optimization of bioactive molecules.
Advanced Analytical Characterization and Method Development for Tanegool
Method Validation for Quantitative and Qualitative Analysis in ResearchNo literature exists describing the validation of analytical methods for the quantitative and qualitative analysis of a compound named "Tanegool."
Given the constraints and the absence of any data, the requested article on "this compound" cannot be produced.
Computational Modeling and in Silico Approaches in Tanegool Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a widely employed computational technique used to simulate and predict the binding interactions between a small molecule (ligand) and a target protein biointerfaceresearch.comresearchgate.net. This methodology is fundamental for understanding the molecular behavior at the binding site and assessing the stability of ligand-receptor complexes biointerfaceresearch.com.
In the context of Tanegool research, molecular docking has been utilized in virtual screening campaigns. Notably, this compound was virtually screened against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the malarial parasite's metabolic pathway and a recognized target for antimalarial drug development biointerfaceresearch.com. The docking results provided insights into this compound's potential binding affinity for this enzyme.
Table 1: Molecular Docking Results for this compound against PfDHODH
| Compound | Target Protein | Affinity Energy (kcal/mol) | Reference |
| This compound | PfDHODH | -6.37 | biointerfaceresearch.com |
The affinity energy, often expressed as the change in Gibbs free energy (ΔG), is a key parameter derived from molecular docking, indicating the predicted stability of the ligand-receptor bond biointerfaceresearch.com. A more negative affinity energy generally suggests a stronger binding interaction.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are indispensable tools that complement molecular docking by providing a dynamic perspective on molecular interactions. While molecular docking offers a static snapshot of a ligand's binding pose, MD simulations compute the time-evolution of a molecular system, revealing the flexibility of proteins and ligands, and the stability of their complexes in a physiological environment frontiersin.orgfrontiersin.orgmdpi.com.
Although specific detailed molecular dynamics simulation data for this compound are not extensively documented in the current search results, the application of MD in studies involving compounds like this compound is a logical and critical next step following successful docking. MD simulations would typically be performed on the this compound-PfDHODH complex to:
Validate Docking Poses: Assess the stability of the predicted binding pose over time, confirming whether the ligand remains stably bound within the active site frontiersin.org.
Explore Conformational Changes: Investigate the dynamic conformational changes of both the PfDHODH enzyme and this compound upon binding, providing a more realistic representation of their interaction mdpi.com.
Refine Binding Energetics: Contribute to more accurate calculations of binding free energies by accounting for the entropic contributions and solvent effects, which are often simplified in docking algorithms mdpi.com.
Key parameters monitored during MD simulations include Root Mean Square Deviation (RMSD), which indicates the deviation of atomic positions from a reference structure, and Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual residues frontiersin.org. Stable RMSD and low RMSF values for the binding site suggest a well-behaved and stable complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations delve into the electronic structure of molecules, providing a fundamental understanding of their properties and reactivity at an atomic level mdpi.comaspbs.comrsdjournal.org. These calculations are capable of delivering highly accurate and quantitative data that can predict chemical behaviors.
While specific quantum chemical calculations directly applied to this compound are not detailed in the provided search results, their utility in a comprehensive study of this compound would include:
Electronic Structure Analysis: Determining parameters such as frontier orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions mdpi.comrsdjournal.orgmit.edu.
Reactivity Prediction: Elucidating potential reaction pathways, including transition states and reaction barriers, which can predict how this compound might undergo metabolic transformations or interact covalently with biological targets rsdjournal.orgrsc.org.
Spectroscopic Property Prediction: Predicting spectroscopic data (e.g., UV-Vis, IR, NMR) which can aid in the experimental characterization and identification of this compound and its derivatives rsdjournal.org.
Force Field Parameterization: Deriving accurate parameters for classical force fields used in MD simulations, such as partial charges, which are essential for realistic simulations of molecular interactions mdpi.com.
Methods like Density Functional Theory (DFT) are commonly employed for these purposes, offering a balance between accuracy and computational cost for systems of this compound's size aspbs.comrsdjournal.org.
Predictive Computational Modeling of Biological Activities and ADME Properties
For this compound, its ADME properties were evaluated as part of the virtual screening study against PfDHODH. This assessment typically involves applying computational rules and models to predict key pharmacokinetic parameters biointerfaceresearch.com.
Table 2: Predicted ADME Properties for this compound
| Property/Rule | Assessment/Status | Reference |
| Lipinski's Rule of Five | Reviewed (Specific values not detailed, but part of assessment) | biointerfaceresearch.com |
| Drug-likeness Score | Reviewed (Specific values not detailed, but part of assessment) | biointerfaceresearch.com |
| Toxicity Prediction | Reviewed (Specific values not detailed, but part of assessment) | biointerfaceresearch.com |
Lipinski's Rule of Five, for instance, provides simple guidelines based on physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) to predict oral bioavailability nih.gov. Further ADMET models, often leveraging machine learning algorithms, can provide more quantitative estimations of a compound's behavior within the body, including its absorption into the bloodstream, distribution to tissues, metabolic breakdown, and excretion frontiersin.orgmdpi.comnih.govihep.ac.cn. These predictions help prioritize compounds with favorable profiles and identify potential liabilities early in the development pipeline frontiersin.orgresearchgate.net.
Application in Virtual Screening and Library Design for Novel Derivatives
Virtual screening (VS) is a powerful computational strategy that significantly accelerates the identification of potential drug candidates by rapidly sifting through vast chemical libraries frontiersin.orgscielo.org.mx. It serves as an initial filter to select compounds with a higher probability of exhibiting desired biological activity, thereby reducing the need for costly and time-consuming experimental screening scielo.org.mx.
This compound itself was identified through a virtual screening process, demonstrating the utility of this approach in discovering natural product-derived compounds with potential therapeutic value biointerfaceresearch.com. In this specific case, the virtual screening focused on identifying antimalarial compounds from sunflower extracts that could inhibit the PfDHODH enzyme biointerfaceresearch.com.
Beyond the identification of existing compounds, computational modeling is also instrumental in the de novo design of novel chemical entities and the rational design of derivative libraries. This involves:
Structure-Based Design: Using the three-dimensional structure of a target protein (like PfDHODH) to design new molecules that fit optimally into its binding site researchgate.netmdpi.com.
Ligand-Based Design: Developing new compounds based on the pharmacophoric features or structural characteristics of known active ligands, even without a known target structure scielo.org.mxmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Studies: Building mathematical models that correlate a compound's chemical structure with its biological activity. These models can then be used to predict the activity of new, untested derivatives and guide their synthesis for improved potency or selectivity researchgate.netmdpi.com.
The application of these computational methods allows for the systematic exploration of chemical space, leading to the discovery of molecules with enhanced pharmacological characteristics and the rational optimization of lead compounds like this compound for specific therapeutic applications frontiersin.orgscielo.org.mx.
Broader Academic Implications and Future Research Trajectories
Integration with Systems Biology and Omics Technologies
The study of natural products like Tanegool is increasingly benefiting from the integration of systems biology and various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. dokumen.pub These high-throughput approaches are pivotal in modern pharmaceutical research, particularly for understanding bioactive compounds derived from plants. dokumen.pubf1000research.com Systems biology provides a holistic view by integrating multi-layered information, which is supported by extensive omics datasets, to elucidate complex molecular regulatory networks. f1000research.com
While direct, specific studies on this compound's integration with omics technologies are not extensively documented, the general application of these technologies to natural products suggests a clear future direction. For instance, omics technologies are instrumental in unraveling oncogenic alterations, identifying potential biomarkers, defining disease subtypes, predicting prognosis, and pinpointing therapeutic targets in various diseases. nih.gov Applying these comprehensive analytical tools to this compound and its host organisms could reveal its precise role in plant metabolism, its mechanisms of action at a cellular level, and its potential interactions within complex biological systems. This approach could lead to the discovery of novel biological activities or pathways modulated by this compound, thereby enhancing its potential for therapeutic applications.
Exploration of Biosynthetic Pathways and Enzymes
The exploration of this compound's biosynthetic pathways and the enzymes involved is a critical area of academic research, offering insights into natural product synthesis and potential for biomimetic production. As a lignan (B3055560), this compound's biosynthesis is proposed to involve the regio- and chemoselective oxidative coupling of propenyl phenols. nih.govrsc.org This process typically results in intermediates such as bis-para-quinone methides, which then undergo cyclization to form lignans (B1203133) like this compound and pinoresinol. thieme-connect.com
Significant progress has been made in the bio-inspired total synthesis of this compound. Researchers have successfully synthesized (±)-Tanegool in four steps starting from ferulic acid, utilizing a [2+2] photodimerization followed by an oxidative ring-opening as key synthetic steps. nih.govrsc.orgthieme-connect.commcgill.camcgill.camdpi.comacs.org This synthetic strategy elegantly mimics a putative biosynthetic intermediate, addressing long-standing challenges in controlling selectivity in lignan synthesis. nih.gov
The discovery of derivatives such as 7′-methoxy-3′-O-demethyl-tanegool-9-O-β-D-glucopyranoside from Calotropis procera further highlights the enzymatic modifications that occur in nature, leading to structural diversity. researchgate.netresearchgate.net Future research will likely focus on identifying the specific enzymes responsible for each step in this compound's biosynthesis, including those involved in the oxidative coupling, cyclization, and subsequent glycosylation or methylation. Understanding these enzymatic processes could enable the metabolic engineering of plants or microorganisms for enhanced or novel production of this compound and its derivatives.
Development of Novel Chemical Tools and Probes
The unique chemical properties and chiral nature of this compound position it as a candidate for the development of novel chemical tools and probes. Chemical probes are selective small-molecule modulators that are indispensable for validating new molecular targets in drug discovery. thermofisher.com They serve to establish the relationship between a molecular target and the broader biological consequences of its modulation within cells or organisms. thermofisher.com
Studies on compounds like (-)-Tanegol often involve a combination of in vitro assays, in vivo models, and computational simulations to predict and validate their biological activities. ontosight.ai This rigorous approach is essential for identifying potential lead compounds for drug development. While there is no direct mention of this compound currently being used as a chemical probe, its potential to interact stereospecifically with biological molecules suggests it could be engineered or modified to serve this purpose. ontosight.ai Future research could focus on synthesizing this compound analogs with specific modifications to enhance selectivity or incorporate reporter groups, thereby transforming it into a valuable tool for dissecting complex biological pathways and validating novel therapeutic targets.
Interdisciplinary Collaborations in Natural Product Drug Discovery
Interdisciplinary collaborations are fundamental to advancing natural product drug discovery, and this compound's research trajectory exemplifies this necessity. Natural products have historically been a rich source of diverse chemical scaffolds for drug development, and continued success relies on collaborative efforts that bridge various scientific disciplines. frontiersin.org
Networks such as the Franco-Brazilian Network on Natural Products (FB2NP) underscore the importance of federating researchers with complementary expertise, including organic chemistry, analytical chemistry, medicinal chemistry, pharmacognosy, phytochemistry, pharmacology, physiology, microbiology, toxicology, process engineering, molecular modeling, and omics. univ-lr.fr These collaborations stimulate scientific cooperation, facilitate the exchange of researchers and students, and foster inter- and transdisciplinary approaches, which are crucial for overcoming the complexities inherent in natural product research. univ-lr.fr
Q & A
Q. What are the key synthetic pathways for Tanegool, and what methodological considerations are critical for reproducibility?
this compound is synthesized via a three-step process starting from gallic acid, involving oxidative cyclization and stereoselective ring closure. Critical steps include:
- Oxidative ring-opening using bis(acetoxy)iodobenzene (BAIB) to form a bicyclic diol intermediate .
- Stereoselective cyclization under controlled solvent conditions (e.g., TFE or MeOH) to achieve the desired stereochemistry . Reproducibility hinges on precise control of reaction time, solvent polarity, and temperature. For example, using methanol as a solvent introduces nucleophilic attack at the ipso position, altering product stereochemistry .
Q. How can researchers validate this compound’s structural and stereochemical properties experimentally?
Methodological approaches include:
- NMR spectroscopy for resolving aromatic proton coupling patterns and confirming stereocenters.
- X-ray crystallography to resolve spatial arrangement in crystalline forms .
- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns. Challenges include distinguishing between enantiomers; chiral HPLC or circular dichroism (CD) spectroscopy may be required .
Q. What experimental design principles should guide preliminary studies on this compound’s reactivity?
- Variable isolation : Test solvent polarity, temperature, and catalyst loading independently to identify dominant factors in reaction outcomes.
- Control groups : Include blank reactions (e.g., without BAIB) to confirm reagent necessity .
- Statistical replication : Conduct triplicate trials to assess reproducibility, especially for low-yield steps like oxidative ring-opening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereoselectivity during this compound’s cyclization?
Contradictions often arise from solvent-dependent mechanistic pathways:
- In TFE , steric hindrance favors 5-endo-trig cyclization, producing a single stereoisomer .
- In MeOH , nucleophilic solvent participation leads to ipso-substitution, altering stereochemistry . To address discrepancies:
- Perform kinetic isotope effect (KIE) studies to differentiate between concerted and stepwise mechanisms.
- Use DFT calculations to model transition states and predict solvent effects on stereoselectivity .
Q. What methodologies optimize yield in this compound synthesis while minimizing side reactions?
- Catalyst screening : Test iodine(III) reagents (e.g., PIFA vs. BAIB) for oxidative efficiency and side-product profiles.
- Solvent optimization : Balance polarity and nucleophilicity (e.g., TFE vs. acetonitrile) to favor desired pathways .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .
Q. How should researchers design studies to investigate this compound’s bioactivity mechanisms?
- Target identification : Use molecular docking simulations to predict protein binding sites.
- Dose-response assays : Establish EC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity .
- Pathway analysis : Combine RNA-seq and metabolomics to map downstream effects of this compound exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
